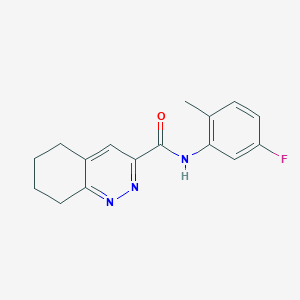

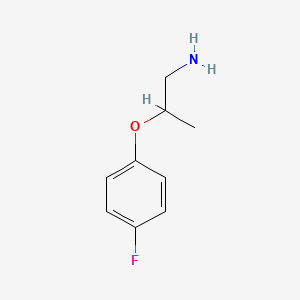

![molecular formula C25H21ClN6O B2943779 N6-[(2-chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955304-93-5](/img/structure/B2943779.png)

N6-[(2-chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

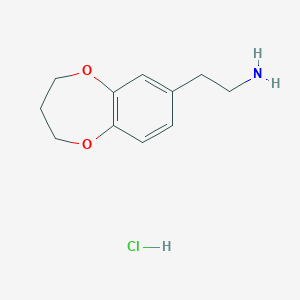

This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities. They have a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, fused to a pyrazole ring, which is a five-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with various substituents attached to it. These include a phenyl group, a 2-chlorobenzyl group, and a 3-methoxyphenyl group .Chemical Reactions Analysis

Pyrazolopyrimidines, like other heterocyclic compounds, can undergo a variety of chemical reactions, depending on the conditions and the specific substituents present. They might participate in reactions such as alkylation, acylation, nitration, halogenation, and others .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and others .Applications De Recherche Scientifique

Synthesis and Material Applications

Polyimides and Aromatic Diamines

The synthesis of novel polyimides and aromatic diamines, including compounds similar in structure to N6-(2-chlorobenzyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, has been a focus of research due to their exceptional thermal stability and potential applications in high-performance materials. These compounds exhibit no weight loss at temperatures up to 450°C and have glass-transition temperatures ranging from 208–324°C, making them suitable for advanced engineering applications (Zhang et al., 2005).

Antimicrobial and Antiviral Properties

Antimicrobial Additives

Research has been conducted on pyrimidine derivatives, structurally related to the specified compound, as antimicrobial additives in surface coatings and printing inks. These compounds have demonstrated significant antimicrobial effects against a variety of microbial strains, indicating their potential for enhancing the microbial resistance of coated surfaces and printed materials (El‐Wahab et al., 2015).

Antiviral Activity

Certain pyrimidine analogs have shown marked inhibition of retrovirus replication in cell culture, including effectiveness against human immunodeficiency virus (HIV), suggesting a potential role in the development of antiretroviral therapies (Hocková et al., 2003).

Chemical Synthesis and Reactivity

Synthetic Methods

The compound and its analogs serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. Research has focused on developing efficient synthetic routes for these compounds, which are of interest due to their diverse biological activities and potential applications in medicinal chemistry (Cobo et al., 2018).

Electromechanical and Optoelectronic Applications

Electrochromic Devices

Studies on polyimides and related compounds have explored their optoelectronic characteristics and electrochromic performances. Structural manipulations have been shown to significantly impact their physical properties, offering insights into the design of materials for advanced electrochromic devices (Constantin et al., 2019).

Mécanisme D'action

The mechanism of action of a compound depends on its biological target. Many pyrazolopyrimidines have been studied for their potential as kinase inhibitors, GPCR modulators, ion channel modulators, and others . Without specific information, it’s difficult to predict the mechanism of action of this compound.

Orientations Futures

Propriétés

IUPAC Name |

6-N-[(2-chlorophenyl)methyl]-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN6O/c1-33-20-12-7-9-18(14-20)29-23-21-16-28-32(19-10-3-2-4-11-19)24(21)31-25(30-23)27-15-17-8-5-6-13-22(17)26/h2-14,16H,15H2,1H3,(H2,27,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKBJVKPSTYWNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

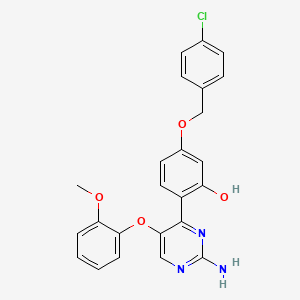

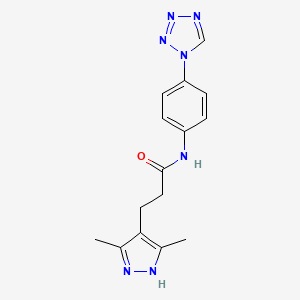

![5-[(2-methylphenyl)methyl]-7-[4-(propan-2-yl)benzenesulfonyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2943702.png)

![Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B2943708.png)

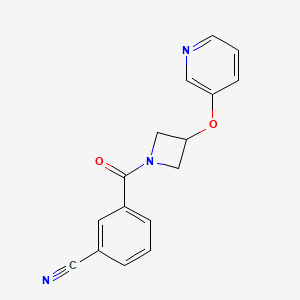

![Methyl 5-(2-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2943711.png)

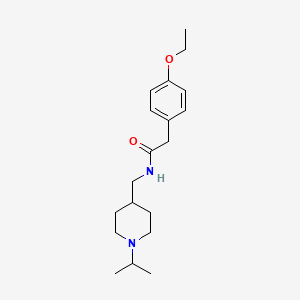

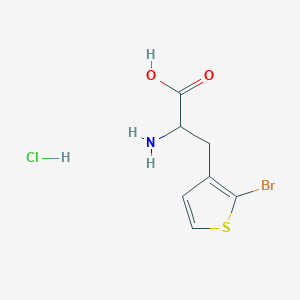

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B2943715.png)

![N-(3-chlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2943719.png)